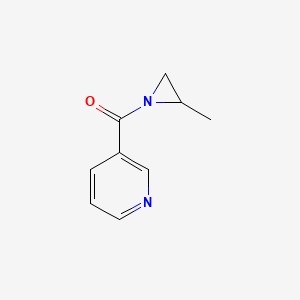
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H8ClNO4 and a molecular weight of 265.65 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.
Vorbereitungsmethoden
The synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-chloro-8-methylquinoline with appropriate carboxylating agents under controlled conditions . Industrial production methods often utilize greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid can be compared with other similar compounds, such as:
5,7-Dichloro-8-hydroxy-2-methylquinoline: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester: This ester derivative has different reactivity and applications compared to the parent compound.
Eigenschaften
CAS-Nummer |
948294-19-7 |
|---|---|
Molekularformel |
C12H8ClNO4 |
Molekulargewicht |
265.65 g/mol |
IUPAC-Name |
5-chloro-8-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8ClNO4/c1-5-2-3-8(13)6-4-7(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
OACYTXMHYQXITK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B12630252.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide](/img/structure/B12630259.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12630260.png)
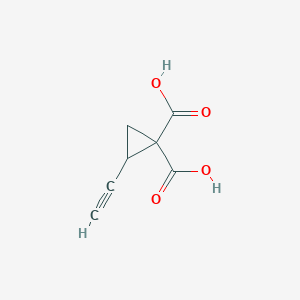
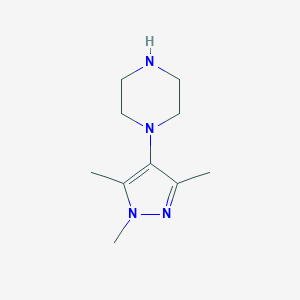
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-methyl-, methyl ester](/img/structure/B12630269.png)
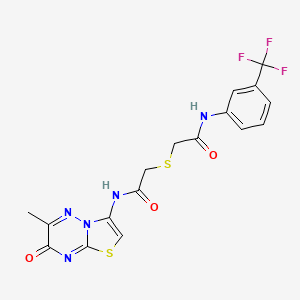
![3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12630280.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)
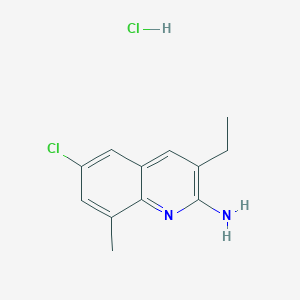
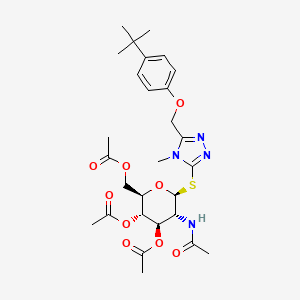
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
